molecular formula C15H17NO2S B11109156 1-(2-methylphenyl)-N-(3-methylphenyl)methanesulfonamide

1-(2-methylphenyl)-N-(3-methylphenyl)methanesulfonamide

Cat. No.: B11109156
M. Wt: 275.4 g/mol
InChI Key: CFSYIAUPKYBAOS-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-N-(3-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-N-(3-methylphenyl)methanesulfonamide typically involves the reaction of 2-methylphenylamine with 3-methylphenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-N-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1-(2-Methylphenyl)-N-(3-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-N-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-Amino-3-methylphenyl)-1-propanone
  • 2-Methyl-1-(3-methylphenyl)-1-propanone

Comparison: Compared to similar compounds, 1-(2-methylphenyl)-N-(3-methylphenyl)methanesulfonamide is unique due to its dual methylphenyl groups attached to the sulfonamide moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

1-(2-methylphenyl)-N-(3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-12-6-5-9-15(10-12)16-19(17,18)11-14-8-4-3-7-13(14)2/h3-10,16H,11H2,1-2H3

InChI Key

CFSYIAUPKYBAOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2C

Origin of Product

United States

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